molecular formula C10H7Cl2NO2 B13896772 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid

4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13896772
M. Wt: 244.07 g/mol
InChI Key: WKLAICDANIKXHY-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 1, and a carboxylic acid group at position 2 on the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The introduction of chlorine atoms can be achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex indole derivatives.

    Biology: Studying the biological activity of indole derivatives and their interactions with biological targets.

    Medicine: Investigating potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methyl-1H-indole: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.

    4,6-Dichloro-1H-indole-2-carboxylic acid: Lacks the methyl group at position 1, which may affect its binding affinity and specificity.

    1-Methyl-1H-indole-2-carboxylic acid: Lacks the chlorine atoms, which can significantly impact its reactivity and biological properties.

Uniqueness

4,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the combination of chlorine atoms, a methyl group, and a carboxylic acid group on the indole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

4,6-dichloro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7Cl2NO2/c1-13-8-3-5(11)2-7(12)6(8)4-9(13)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

WKLAICDANIKXHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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